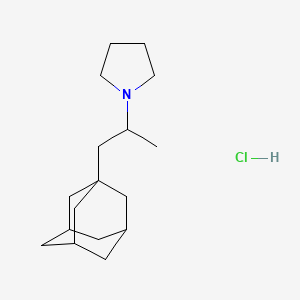

Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride

Description

Adamantane derivatives are renowned for their rigid, cage-like structure, which enhances metabolic stability and binding affinity in medicinal chemistry. The compound Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride features an adamantane core substituted with a propyl chain terminating in a pyrrolidine ring, forming a tertiary amine hydrochloride salt. This structural motif likely enhances lipophilicity and bioavailability compared to primary amines, while the hydrochloride salt improves aqueous solubility.

Properties

CAS No. |

31898-06-3 |

|---|---|

Molecular Formula |

C17H30ClN |

Molecular Weight |

283.9 g/mol |

IUPAC Name |

1-[1-(1-adamantyl)propan-2-yl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C17H29N.ClH/c1-13(18-4-2-3-5-18)9-17-10-14-6-15(11-17)8-16(7-14)12-17;/h13-16H,2-12H2,1H3;1H |

InChI Key |

KHRKUWZXZWEMKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)N4CCCC4.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride generally involves:

- Functionalization of adamantane derivatives (e.g., adamantane-1-carbonyl chloride or adamantanamine hydrochloride).

- Introduction of the pyrrolidine moiety through nucleophilic substitution or amide bond formation.

- Formation of the hydrochloride salt for stabilization and isolation.

The key synthetic steps include:

- Preparation of adamantane carbonyl chloride intermediates.

- Reaction with pyrrolidine-containing amines.

- Purification and crystallization to obtain the hydrochloride salt.

Specific Preparation Routes

Preparation via Adamantane-1-carbonyl Chloride and Pyrrolidine Derivatives

A well-documented method involves the reaction of adamantane-1-carbonyl chloride with 1-(2-aminoethyl)pyrrolidine or related amines to form the corresponding amide, which is then converted to the hydrochloride salt. This method is described in US Patent US3374244A:

- Adamantane-1-carbonyl chloride is prepared from adamantane-1-carboxylic acid.

- The acid chloride is reacted with 1-(2-aminoethyl)pyrrolidine in benzene or pyridine solvent.

- The reaction mixture is heated under reflux for approximately 30 minutes and then allowed to stand at room temperature for 16 hours.

- The precipitated product is filtered and recrystallized from a mixture of acetone, methanol, and water to yield N-[2-(1-pyrrolidinyl)ethyl]adamantane-1-carboxamide hydrochloride with a melting point of about 225-226 °C.

- The hydrochloride salt formation is typically achieved by acidification with hydrochloric acid during workup.

Amination of Adamantane Derivatives

Another approach involves the nucleophilic substitution of adamantane halides with pyrrolidine or its derivatives:

- 1-Bromoadamantane or 1-chloroadamantane is reacted with pyrrolidine or cyclic amines in the presence of silver sulfate or other catalysts.

- The intermediate cyclicaminoadamantanes are formed and can be further reduced or modified to yield the target compound.

- Lithium aluminum hydride reduction is used to convert cyclicamidoadamantanes to cyclicaminoadamantanes, including pyrrolidinyladamantane derivatives.

- The product is isolated by extraction, drying, and distillation or crystallization.

- The hydrochloride salt is formed by treatment with hydrochloric acid.

Comparative Data Table of Preparation Methods

Full Research Findings and Notes

- The preparation of adamantane derivatives with pyrrolidine substituents is typically achieved through amide bond formation or nucleophilic substitution on halogenated adamantane precursors.

- The hydrochloride salt form is favored for stability and ease of isolation, commonly formed by acidification with hydrochloric acid during or after the reaction.

- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

- Purification methods mainly rely on recrystallization and solvent washes rather than chromatography, which is impractical at scale.

- Lithium aluminum hydride reduction is a common step when converting amide intermediates to amine derivatives in adamantane chemistry.

- The synthetic routes are adapted from patent literature and pharmaceutical intermediate syntheses, ensuring industrial relevance and scalability.

- No direct preparation method exclusively named "this compound" was found; however, closely related compounds and intermediates are synthesized by the described methods, which are applicable with minor modifications to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the adamantane core.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine nitrogen or the adamantane core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of adamantanone derivatives, while reduction can yield various reduced forms of the pyrrolidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Adamantane derivatives are recognized for their role in drug development, particularly for antiviral and anti-inflammatory applications. The compound has been studied extensively for its potential to treat various viral infections, including those caused by the influenza virus.

Antiviral Activity

The adamantane structure is crucial for enhancing the lipophilicity and stability of drugs, which improves their pharmacokinetic properties. For instance, compounds like amantadine and rimantadine have been historically significant in treating influenza A infections due to their ability to inhibit the M2 ion channel of the virus .

Recent studies have indicated that modifications of adamantane derivatives can lead to increased potency against resistant strains of influenza. For example, spiro[cyclopropane-1,2'-adamantane]-2-amines have shown promising antiviral activity at significantly lower concentrations than traditional treatments .

Anti-inflammatory Applications

Adamantane derivatives have also been explored as antagonists for the P2X7 receptor, which plays a role in inflammatory responses. These antagonists may offer therapeutic benefits in treating conditions associated with chronic inflammation and immune disorders .

Case Studies

The following table summarizes key studies involving Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride and its derivatives:

Mechanism of Action

The mechanism of action of Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, while the pyrrolidine ring can interact with biological targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of adamantane derivatives with analogous substituents:

Key Observations:

- Molecular Weight : Longer substituents (e.g., pyrrolidinylpropyl vs. ethylamine) increase molecular weight, which may reduce oral bioavailability but improve target binding through hydrophobic interactions.

- Salt Forms : Hydrochloride salts universally improve solubility; e.g., rimantadine HCl is water-soluble, critical for antiviral efficacy .

Functional Group Impact on Bioactivity

- Tertiary Amines : Pyrrolidine and piperidine substituents (e.g., ) may interact with ion channels or G-protein-coupled receptors due to their bulkiness and basicity.

- Primary Amines : Rimantadine’s primary amine is critical for inhibiting influenza A viral M2 proton channels .

- Supramolecular Complexation : Adamantane derivatives with aromatic amines (e.g., ) form stable complexes with β-cyclodextrin, enhancing solubility and controlled release.

Analytical Characterization

- NMR/LC-MS: Pyridyl-adamantane derivatives (e.g., ) show diagnostic peaks in ¹H NMR (δ 1.63–2.07 ppm for adamantane protons) and LC/MS (m/z 328 [M+Na]⁺). Similar methods would apply to the target compound.

- Melting Points : High thermal stability is observed in quaternary ammonium salts (e.g., >350°C for ), whereas primary amines (e.g., rimantadine) likely have lower melting points.

Biological Activity

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in antiviral and antimicrobial applications. The compound Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride is a notable member of this class, exhibiting promising biological effects. This article delves into its biological activity, synthesizing findings from various studies and case reports.

Overview of Adamantane Derivatives

Adamantane is a hydrocarbon with a unique cage-like structure that confers distinct pharmacological properties. Its derivatives have been explored for their potential in treating viral infections, particularly influenza, and other diseases due to their ability to interact with biological membranes and proteins.

Antiviral Activity

- Mechanism of Action : Adamantane derivatives, including the hydrochloride form of 1-(2-(1-pyrrolidinyl)propyl)-, are known to inhibit the M2 proton channel of the influenza virus. This action prevents the acidification necessary for viral uncoating and replication within host cells.

- In Vitro Studies : Research indicates that this compound exhibits significant in vitro activity against various strains of influenza A. For instance, studies have shown effectiveness against swine influenza and other variants (e.g., Michigan A/AA) with IC50 values indicating potent antiviral properties .

- Case Studies : In one study involving infected mice, treatment with adamantane derivatives resulted in reduced viral loads and improved survival rates compared to untreated controls . The compound has also demonstrated efficacy in preventing viral replication in cell cultures.

Antimicrobial Activity

Research has expanded to explore the antimicrobial properties of adamantane derivatives. The compound has shown potential against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values that suggest strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a therapeutic agent in treating bacterial infections .

- Biofilm Formation Inhibition : The ability to inhibit biofilm formation is critical in combating chronic infections. Adamantane derivatives have been shown to significantly reduce biofilm biomass in laboratory settings .

Pharmacokinetics and Toxicity

- Absorption and Distribution : The lipophilic nature of adamantane allows for favorable absorption through biological membranes, enhancing its bioavailability. Studies suggest that modifications to the adamantane structure can improve pharmacokinetic profiles .

- Toxicity Profile : Toxicity assessments indicate that adamantane derivatives are generally well-tolerated at therapeutic doses, although some studies have noted adverse effects at higher concentrations . Long-term studies are necessary to fully understand the safety profile.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm substitution patterns. For example, adamantane C-H protons resonate at δ 1.6–2.1 ppm, while pyrrolidinyl protons appear at δ 2.5–3.0 ppm .

- X-ray crystallography : Software like SHELXL refines crystal structures, resolving hydrogen bonding (e.g., C–H⋯Cl interactions in hydrochloride salts) and π-π stacking in adamantane derivatives .

How can researchers optimize low yields during hydrochloride salt formation?

Q. Advanced

- pH control : Adjust reaction pH to 4–5 using HCl gas or aqueous HCl to ensure complete protonation of the amine .

- Counterion exchange : Replace chloride with alternative anions (e.g., sulfate) to improve crystallinity .

- Solvent selection : Use ethanol or methanol for higher solubility of intermediates .

What strategies resolve contradictions in biological activity data across assay systems?

Q. Advanced

- Purity validation : Employ HPLC with pre-column derivatization (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole) to confirm >98% purity and rule out impurities as confounding factors .

- Enantiomeric analysis : Use chiral columns or circular dichroism to verify stereochemical consistency, as pyrrolidinylpropyl derivatives may exhibit enantiomer-dependent activity .

What are the computational approaches for modeling interactions with biological targets?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding affinities to viral ion channels (e.g., influenza M2 protein), leveraging adamantane’s hydrophobic cage for target engagement .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess adamantane-pyrrolidinyl interactions in lipid bilayers .

How to address crystallographic disorder in adamantane derivative structures?

Q. Advanced

- Refinement protocols : In SHELXL, apply “PART” commands to model disordered atoms and assign anisotropic displacement parameters (ADPs) to major/minor conformers .

- Thermal motion analysis : Use Olex2 to visualize electron density maps and validate hydrogen-bonding networks (e.g., C–H⋯O/N interactions in oxadiazole derivatives) .

What are the key pharmacological mechanisms of adamantane-pyrrolidinyl derivatives?

Q. Basic

- Neurological targets : Modulate NMDA receptors via adamantane’s rigid scaffold, reducing glutamate excitotoxicity .

- Antiviral activity : Block viral uncoating by binding to proton channels (e.g., influenza A M2 protein) .

How to troubleshoot spectral overlaps in NMR analysis?

Q. Advanced

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyrrolidinyl CH from adamantane protons) .

- Variable temperature NMR : Heat samples to 50°C to reduce line broadening caused by conformational exchange .

What are the stability considerations for long-term storage?

Q. Basic

- Storage conditions : Keep hydrochloride salts at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

- Light sensitivity : Store in amber vials to avoid photolytic cleavage of the pyrrolidinylpropyl group .

How to validate synthetic intermediates using mass spectrometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.